molecular formula C8H12NO2- B1406915 [1-(2-Methoxyethyl)pyrrol-2-yl]methanolate CAS No. 1211505-87-1

[1-(2-Methoxyethyl)pyrrol-2-yl]methanolate

Cat. No.: B1406915
CAS No.: 1211505-87-1
M. Wt: 154.19 g/mol
InChI Key: DQKZDMPDNNPSGS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methoxyethyl)pyrrol-2-yl]methanolate typically involves the reaction of 1H-pyrrole-2-methanol with 2-methoxyethyl chloride under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the methanolate anion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: [1-(2-Methoxyethyl)pyrrol-2-yl]methanolate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various pyrrole and pyrrolidine derivatives, which can be further utilized in different applications.

Scientific Research Applications

Chemistry: In chemistry, [1-(2-Methoxyethyl)pyrrol-2-yl]methanolate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is employed in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool for biochemical assays.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is being explored as a candidate for drug development due to its ability to interact with specific molecular targets.

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of [1-(2-Methoxyethyl)pyrrol-2-yl]methanolate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biochemical processes.

Comparison with Similar Compounds

  • 1-(2-Methoxyethyl)pyrrole-2-carboxylate
  • 1-(2-Methoxyethyl)pyrrole-2-acetate
  • 1-(2-Methoxyethyl)pyrrole-2-sulfonate

Uniqueness: Compared to these similar compounds, [1-(2-Methoxyethyl)pyrrol-2-yl]methanolate stands out due to its unique methanolate group, which imparts distinct reactivity and stability. This uniqueness makes it particularly valuable for specific applications in scientific research and industry.

Properties

IUPAC Name

[1-(2-methoxyethyl)pyrrol-2-yl]methanolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12NO2/c1-11-6-5-9-4-2-3-8(9)7-10/h2-4H,5-7H2,1H3/q-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKZDMPDNNPSGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC=C1C[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12NO2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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